molecular formula C10H8ClNO B2941150 4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 81187-93-1

4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2941150
CAS No.: 81187-93-1
M. Wt: 193.63
InChI Key: BKUCSIXWFMBBPC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one ( 81187-93-1) is a pyrrol-2-one derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a versatile chemical scaffold for the development of novel therapeutic agents. Its core structure is associated with diverse biological activities, making it a valuable compound for research purposes. Scientific studies have demonstrated that derivatives of 3-hydroxy-3-pyrrolin-2-one exhibit potent cytotoxic effects against human cancer cell lines, including HeLa and MDA-MB-231 , while showing selectivity over normal fibroblast cells (MRC-5) . The mechanism of this anticancer activity is linked to the induction of apoptosis, which is associated with cell cycle arrest in the S phase . Furthermore, research indicates that related pyrrol-2-one compounds possess a strong antibacterial efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa , by inhibiting biofilm formation and quorum sensing, which are critical pathways in bacterial virulence and resistance . The compound's interaction with biomacromolecules is a key area of investigation; it exhibits a binding affinity with DNA through an intercalative mode, as evidenced by displacement assays and viscosity measurements, and also binds effectively to Bovine Serum Albumin (BSA), suggesting potential for cellular transport and distribution . In addition to pharmaceutical research, analogous structures have shown promising activity against plant pathogenic bacteria , indicating potential applications in agricultural chemistry . This product is strictly intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUCSIXWFMBBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which then undergoes cyclization to yield the desired pyrrolone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl ring or the pyrrolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrolones with different functional groups.

Scientific Research Applications

Scientific Research Applications

Antimicrobial Activity:
Certain pyrrolone derivatives exhibit antimicrobial properties . For instance, some N-substituted piperidine derivatives of 2-(2-chlorophenyl) were screened for antibacterial and antifungal activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium .

FPR1 Antagonists:
1H-pyrrol-2(5H)-ones have been reported as potent and competitive FPR1 antagonists . Certain analogs were evaluated for their ability to antagonize FPR-dependent signaling in neutrophils and FPR-transfected cells . Several novel competitive FPR1 antagonists were identified that inhibited N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular Ca2+ mobilization in FPR1-transfected HL60 cells and effectively competed with WKYMVm-FITC for binding to FPR1 in FPR1-transfected RBL cells . The most active pyrroles inhibited human neutrophil Ca2+ flux, chemotaxis, and adhesion to human epithelial cells .

Anticancer Evaluation:
Substituted 3-hydroxy-3-pyrrolin-2-ones have demonstrated biological activity, leading to the synthesis of novel 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones . These compounds were characterized and examined for their cytotoxic effect on human cancer cell lines HeLa and MDA-MB 231, as well as normal fibroblasts (MRC-5) . Specific compounds, such as D10, D13, D14, and D15, showed the highest cytotoxicity against malignant cells and the best selectivity towards normal cells, making them candidates for further investigation in chemotherapy .

Synthesis of Polycyclic Indoles:
3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been used in the one-pot preparation of polycyclic indoles via the Friedel–Crafts reaction . The introduction of the pyrrol-2-one fragment to the C-4 position of indole, followed by intramolecular cyclization, leads to the formation of complex polycyclic structures .

Data Table

ApplicationDescription
Antimicrobial ActivityN-substituted piperidine derivatives of 2-(2-chlorophenyl) screened for antibacterial and antifungal activities .
FPR1 Antagonists1H-pyrrol-2(5H)-ones act as potent and competitive FPR1 antagonists, inhibiting neutrophil Ca2+ flux and chemotaxis .
Anticancer EvaluationNovel 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones were synthesized and tested for cytotoxicity against human cancer cell lines, showing potential as chemotherapy agents .
Synthesis of Polycyclic Indoles3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones used in the preparation of polycyclic indoles via Friedel–Crafts reaction, enabling the formation of complex polycyclic structures with potential applications .

Case Studies

Case Study 1: Synthesis and Antimicrobial Activity of Piperidine Derivatives
A study focused on synthesizing N-substituted piperidine derivatives of 2-(2-chlorophenyl) and evaluating their antimicrobial activity . The synthesized compounds were characterized using spectral studies, and their in vitro antimicrobial activity was assessed against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium . The results indicated that these compounds possess varying degrees of antibacterial and antifungal activities, suggesting their potential as antimicrobial agents .

Case Study 2: Pyrrolone-Based FPR1 Antagonists
Research on 1H-pyrrol-2(5H)-ones identified them as potent and competitive FPR1 antagonists . The study involved evaluating several analogs for their ability to antagonize FPR-dependent signaling in neutrophils and FPR-transfected cells . The most active pyrroles inhibited human neutrophil Ca2+ flux, chemotaxis, and adhesion to human epithelial cells . Molecular modeling showed that the active pyrroles had a significantly higher degree of similarity with the FPR1 antagonist pharmacophore template compared to inactive analogs, confirming their potential as FPR1-specific inhibitors .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one with structurally or functionally related compounds, emphasizing heterocyclic core variations, substituent effects, and biological activities.

Structural Analogues with Pyrrolone Derivatives

  • Compound from : (5Z)-5-{[(3-Chlorophenyl)amino]methylidene}-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one Key Differences: Incorporates a 4-fluorophenyl group and a methoxyphenyl substituent, with an additional (3-chlorophenyl)amino moiety. The Z-configuration at C5 introduces geometric constraints absent in the target compound. Implications: Increased molecular complexity and additional halogen/electron-donating groups may enhance binding specificity or alter solubility .
  • Compound from :
    4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

    • Key Differences : Features two 4-chlorophenyl groups, a benzothiazolyl substituent, and a hydroxyl group. The extended conjugation and bulky benzothiazole moiety likely reduce membrane permeability compared to the simpler target compound.
    • Implications : Enhanced steric bulk may limit bioavailability but improve target selectivity in enzyme inhibition .

Heterocyclic Variants with Antifungal Activity

  • PYR (): 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one Core Structure: Six-membered pyridinone ring vs. five-membered pyrrolone. Substituents: Dual 4-chlorophenyl groups and a methylamino linker. Activity: Exhibits antifungal activity against C. albicans, attributed to the para-substituted aromatic moieties and free -NH- group. The larger heterocycle may allow better interaction with fungal enzyme active sites .

Thiophene-Based Anticancer Agents ()

  • Compound 16 :
    5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid

    • Core Structure : Thiophene fused with pyrrolopyrimidine vs. pyrrolone.
    • Substituents : Carboxylic acid group enhances polarity; 4-chlorophenyl contributes to hydrophobic interactions.
    • Activity : Superior anticancer activity compared to doxorubicin, likely due to thiophene’s electron-rich nature and synergistic effects with the pyrrolopyrimidine moiety .
  • Activity: High anticancer activity linked to dual chlorophenyl groups and the triazole ring’s hydrogen-bonding capacity .

Biological Activity

4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolone core with a chlorophenyl substituent. Its unique structure allows for various chemical reactions, including oxidation and substitution, which can enhance its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolones exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial activity against various pathogens. A study reported that pyrrole benzamide derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

CompoundMIC (μg/mL)Target Pathogen
Pyrrole Derivative 13.12Staphylococcus aureus
Pyrrole Derivative 212.5Escherichia coli

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell proliferation in cancer cell lines, particularly those that are estrogen receptor-positive (ER+). The compound may exert its effects by modulating estrogen receptor activity or through direct cytotoxic effects on tumor cells.

A specific study highlighted the synthesis of highly functionalized pyrrolones with antitumoral effects. These compounds inhibited estrogen-mediated transcription in breast cancer cells and induced apoptosis . The mechanism involves partial antagonism of the estrogen receptor and disruption of cell cycle progression.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to proliferation and survival.
  • Estrogen Receptor Modulation : It can act as an antagonist to estrogen receptors in ER+ breast cancer cells, potentially offering a therapeutic strategy complementary to existing treatments .

Case Studies

  • Antitumor Activity : A preclinical study evaluated the effects of pyrrolone derivatives on ER+ breast cancer cells. The results indicated that compounds similar to this compound could significantly reduce cell viability and induce apoptosis through modulation of estrogen receptor signaling .
  • Antimicrobial Efficacy : A series of pyrrole derivatives were tested against bacterial strains, revealing that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Q & A

Q. How can synthetic reproducibility be validated across laboratories?

  • Methodology : Implement orthogonal analytical techniques (e.g., NMR, XRD, and LC-MS) and share raw data via repositories like Cambridge Structural Database (CSD). For cyclization reactions, report detailed protocols for solvent degassing and inert atmosphere maintenance .

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